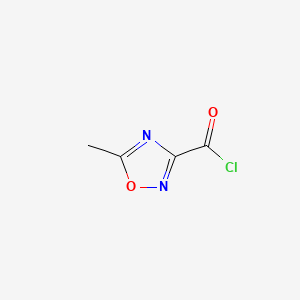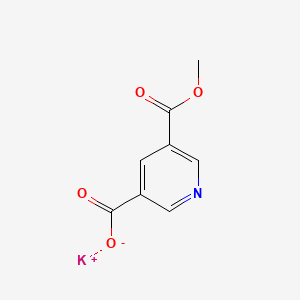
Potassium 5-(methoxycarbonyl)nicotinate
Vue d'ensemble
Description
Potassium 5-(methoxycarbonyl)nicotinate is a chemical compound with the molecular formula C8H6KNO4 . It is used in research as a novel building block .
Molecular Structure Analysis
The molecular structure of Potassium 5-(methoxycarbonyl)nicotinate consists of a pyridine ring attached to a methoxycarbonyl group and a potassium ion . The molecular weight is approximately 219.236 Da .Physical And Chemical Properties Analysis
Potassium 5-(methoxycarbonyl)nicotinate has a molecular weight of 219.236 Da and a monoisotopic mass of 218.993393 Da . Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Pharmaceutical Research
Potassium 5-(methoxycarbonyl)nicotinate is used in pharmaceutical research . It’s often used as a reagent in the synthesis of various pharmaceutical compounds . However, specific applications in drug development are not readily available in the public domain.
Chemical Research
In the field of chemical research, Potassium 5-(methoxycarbonyl)nicotinate is used as a building block for the synthesis of complex molecules . Its chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight are often studied .
Biological Research
Potassium 5-(methoxycarbonyl)nicotinate is used in biological research . It’s often used as a reagent in various biological experiments. However, specific applications in biological research are not readily available in the public domain.
Medical Research
In medical research, Potassium 5-(methoxycarbonyl)nicotinate is used for experimental and research purposes . However, specific applications in medical research are not readily available in the public domain.
Environmental Research
Potassium 5-(methoxycarbonyl)nicotinate may also be used in environmental research . However, specific applications in environmental research are not readily available in the public domain.
Industrial Research
In industrial research, Potassium 5-(methoxycarbonyl)nicotinate is used as a building block for the synthesis of various industrial compounds . However, specific applications in industrial research are not readily available in the public domain.
Agricultural Research
Potassium 5-(methoxycarbonyl)nicotinate may also be used in agricultural research . However, specific applications in agricultural research are not readily available in the public domain.
Food Research
In food research, Potassium 5-(methoxycarbonyl)nicotinate may be used for experimental and research purposes . However, specific applications in food research are not readily available in the public domain.
Mécanisme D'action
While the specific mechanism of action for Potassium 5-(methoxycarbonyl)nicotinate is not provided, it’s worth noting that nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors . This interaction facilitates neurotransmitter release, mediating the complex actions of nicotine in tobacco users .
Propriétés
IUPAC Name |
potassium;5-methoxycarbonylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.K/c1-13-8(12)6-2-5(7(10)11)3-9-4-6;/h2-4H,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKBCTXZLXUHEH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678179 | |
| Record name | Potassium 5-(methoxycarbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-(methoxycarbonyl)nicotinate | |
CAS RN |
27247-34-3 | |
| Record name | Potassium 5-(methoxycarbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

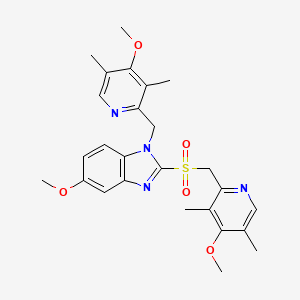


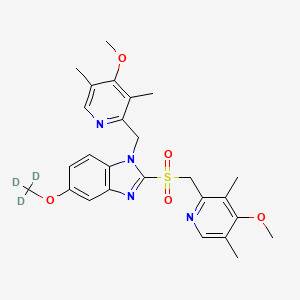
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)

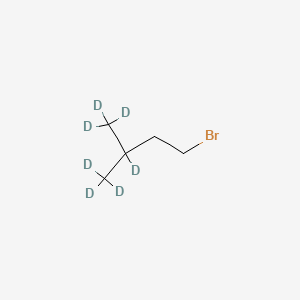




![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/no-structure.png)
